4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 2,4-dichlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used to investigate the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: It may be explored for use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular processes by disrupting membrane integrity or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern on the triazole ring and the presence of both benzyloxy and methoxy groups on the phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H18Cl2N4O2S |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H18Cl2N4O2S/c1-30-20-10-7-16(11-21(20)31-14-15-5-3-2-4-6-15)13-26-29-22(27-28-23(29)32)18-9-8-17(24)12-19(18)25/h2-13H,14H2,1H3,(H,28,32)/b26-13+ |
InChI Key |
OSLMKKATDMAVCO-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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